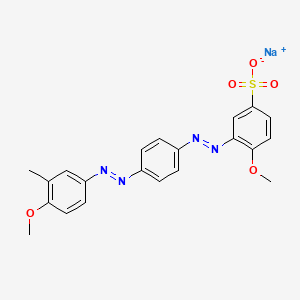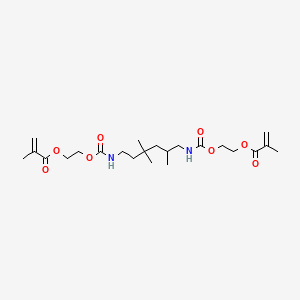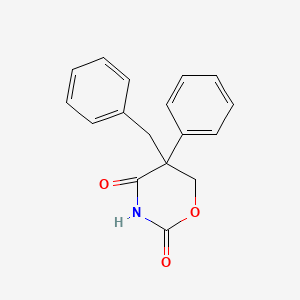
Sodium 3-methylbicyclo(3.2.1)octane-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 3-methylbicyclo(3.2.1)octane-3-carboxylate is a unique organic compound characterized by its bicyclic structure. This compound is part of the bicyclo[3.2.1]octane family, which is known for its stability and diverse chemical reactivity. The presence of a sodium ion enhances its solubility in water, making it a valuable compound in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-methylbicyclo(3.2.1)octane-3-carboxylate typically involves the following steps:
Formation of the bicyclic core: This can be achieved through an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by regioselective cleavage of the obtained tricyclo[3.2.1.02,7]octan-3-one intermediate.
Introduction of the carboxylate group: The bicyclic core is then functionalized to introduce the carboxylate group, often through base-catalyzed reactions involving achiral 1,3-cyclopentanediones tethered to activated olefins.
Sodium salt formation: The final step involves neutralizing the carboxylic acid with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: Sodium 3-methylbicyclo(3.2.1)octane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of esters or amides, depending on the substituent.
科学研究应用
Sodium 3-methylbicyclo(3.2.1)octane-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of sodium 3-methylbicyclo(3.2.1)octane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The carboxylate group can form ionic interactions with positively charged residues, enhancing binding affinity and specificity .
相似化合物的比较
2-Methylbicyclo(3.2.1)octane: Shares a similar bicyclic structure but lacks the carboxylate group.
Bicyclo(3.2.1)octane-3-carboxylic acid: Similar structure but in its free acid form rather than the sodium salt.
Uniqueness: Sodium 3-methylbicyclo(3.2.1)octane-3-carboxylate is unique due to its enhanced solubility in water, making it more versatile in aqueous environments. Its specific functional groups also allow for a broader range of chemical reactions and applications compared to its analogs.
属性
CAS 编号 |
95685-37-3 |
|---|---|
分子式 |
C10H15NaO2 |
分子量 |
190.21 g/mol |
IUPAC 名称 |
sodium;3-methylbicyclo[3.2.1]octane-3-carboxylate |
InChI |
InChI=1S/C10H16O2.Na/c1-10(9(11)12)5-7-2-3-8(4-7)6-10;/h7-8H,2-6H2,1H3,(H,11,12);/q;+1/p-1 |
InChI 键 |
HVMCPWAXCRYPME-UHFFFAOYSA-M |
规范 SMILES |
CC1(CC2CCC(C2)C1)C(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















